molecular formula C9H19NO3 B14690981 [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate CAS No. 25462-15-1

[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate

Cat. No.: B14690981
CAS No.: 25462-15-1
M. Wt: 189.25 g/mol
InChI Key: DWUYPQXIQUZWSE-UHFFFAOYSA-N
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Description

[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various applications, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

2-(hydroxymethyl)-2-methylpentanol+methyl isocyanate[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate\text{2-(hydroxymethyl)-2-methylpentanol} + \text{methyl isocyanate} \rightarrow \text{this compound} 2-(hydroxymethyl)-2-methylpentanol+methyl isocyanate→[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, controlled temperature, and pressure to maximize yield and minimize by-products. The industrial production methods are designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates and other functionalized compounds.

Scientific Research Applications

[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs for treating various diseases.

    Industry: Used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can affect various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate compound used as an insecticide.

    Aldicarb: A highly toxic carbamate pesticide.

    Methomyl: A carbamate insecticide with similar properties.

Uniqueness

[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other carbamates. Its hydroxymethyl and methylpentyl groups contribute to its unique reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

25462-15-1

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate

InChI

InChI=1S/C9H19NO3/c1-4-5-9(2,6-11)7-13-8(12)10-3/h11H,4-7H2,1-3H3,(H,10,12)

InChI Key

DWUYPQXIQUZWSE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CO)COC(=O)NC

Origin of Product

United States

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